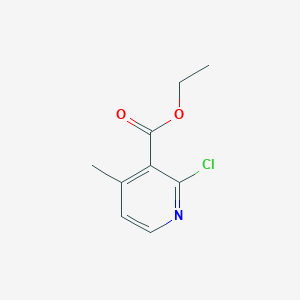

Ethyl 2-chloro-4-methylnicotinate

Beschreibung

Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Biological Applications

The pyridine scaffold, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern organic and medicinal chemistry. Its unique electronic properties and ability to participate in a wide array of chemical transformations have led to its incorporation into a vast number of biologically active compounds. Pyridine derivatives are found in numerous natural products, pharmaceuticals, and agrochemicals, underscoring their profound impact on human health and agriculture. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, influencing the pharmacokinetic and pharmacodynamic properties of molecules in which it is embedded.

Contextualizing Ethyl 2-chloro-4-methylnicotinate within Halogenated Nicotinate (B505614) Esters

This compound belongs to the class of halogenated nicotinate esters. Nicotinic acid, also known as niacin or vitamin B3, and its esters are fundamental components in various biological processes. The introduction of halogen atoms, such as chlorine, onto the pyridine ring of nicotinate esters significantly modifies their chemical reactivity. The chloro-substituent at the 2-position of the pyridine ring in this compound makes this position susceptible to nucleophilic substitution reactions, a key feature exploited in its synthetic applications. The methyl group at the 4-position further influences the electronic environment of the ring.

Overview of Research Trajectories for Nicotinic Acid Derivatives

Research into nicotinic acid derivatives continues to be a vibrant and evolving field. Scientists are constantly exploring new synthetic methodologies to access novel derivatives with tailored properties. A significant research trajectory involves the use of these derivatives as scaffolds for the development of new therapeutic agents targeting a wide range of diseases. For instance, 2-chloronicotinic acid, a related compound, is a crucial intermediate in the synthesis of several agrochemicals, including the herbicide nicosulfuron (B1678754) and the fungicide boscalid. wikipedia.orggoogle.comchemicalbook.comnih.govgoogle.com Furthermore, the derivatization of nicotinic acid has been explored for its potential in treating inflammatory diseases and even in the development of materials with specific optical or electronic properties.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-chloro-4-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-6(2)4-5-11-8(7)10/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCWUIFQBCQSAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN=C1Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472148 | |

| Record name | ethyl 2-chloro-4-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50840-02-3 | |

| Record name | ethyl 2-chloro-4-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Structural Elucidation of Ethyl 2 Chloro 4 Methylnicotinate

The preparation of ethyl 2-chloro-4-methylnicotinate is a critical step for its subsequent use in more complex molecular architectures. A documented method involves a multi-step sequence starting from simpler, readily available precursors.

One synthetic approach involves the cyclization of a conjugated enamine, which is formed from the reaction of a condensation product of ethyl cyanoacetate (B8463686) and acetone (B3395972) with N,N-dimethylformamide dimethyl acetal. The resulting intermediate is then cyclized in the presence of hydrochloric acid and ethanol (B145695) to yield the target molecule, this compound. patsnap.com

The structural identity of this compound is confirmed through various spectroscopic techniques, which provide a detailed picture of its molecular framework.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₀ClNO₂ |

| Molecular Weight | 199.63 g/mol chemicalbook.comcymitquimica.comaobchem.comchemscene.comsigmaaldrich.com |

| Appearance | Liquid or Solid cymitquimica.comsigmaaldrich.com |

| CAS Number | 50840-02-3 chemicalbook.comaobchem.comchemscene.com |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Data | Interpretation |

| ¹H NMR | The proton NMR spectrum would be expected to show signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the methyl group on the pyridine (B92270) ring, and two distinct signals for the aromatic protons on the pyridine ring. |

| ¹³C NMR | The carbon NMR spectrum would display distinct peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, the methyl carbon, and the carbons of the substituted pyridine ring. |

| Infrared (IR) Spectroscopy | The IR spectrum would likely exhibit characteristic absorption bands for the C=O stretching of the ester group, C-Cl stretching, and various vibrations associated with the aromatic pyridine ring. |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the chlorine atom. |

Iii. Chemical Transformations and Derivatization Strategies of Ethyl 2 Chloro 4 Methylnicotinate

Nucleophilic Substitution Reactions at the Pyridine (B92270) Ring

The pyridine ring in ethyl 2-chloro-4-methylnicotinate is electron-deficient, which facilitates nucleophilic attack, particularly at the 2-position bearing the chloro substituent.

The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic substitution. vaia.comchempanda.comwikipedia.org This enhanced reactivity is attributed to the electron-withdrawing nature of the adjacent nitrogen atom, which polarizes the C-Cl bond and stabilizes the intermediate formed during the substitution process. vaia.com The nitrogen atom can stabilize the negative charge of the intermediate through resonance, making the 2-position more susceptible to nucleophilic attack compared to other positions on the pyridine ring. vaia.com Consequently, the chloro group can be readily displaced by a variety of nucleophiles. wikipedia.org

The reaction of this compound with ammonia or primary and secondary amines leads to the formation of nicotinamide derivatives. This transformation typically involves the displacement of the chloro group by the amine nucleophile. The development of efficient and environmentally friendly methods for the synthesis of nicotinamide derivatives is an active area of research. nih.gov Biocatalysis, utilizing enzymes such as lipase from Candida antarctica, has been shown to be an effective method for the amidation of nicotinic acid esters, offering high yields and mild reaction conditions. nih.gov Chemical methods, such as the use of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC∙HCl) with an activator like hydroxybenzotriazole (HOBt), are also employed for the synthesis of nicotinamides from nicotinic acids. mdpi.com

Table 1: Examples of Nicotinamide Derivative Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield | Reference |

| Methyl nicotinate (B505614) | Isobutylamine | Novozym® 435 | N-isobutylnicotinamide | 88.5% | nih.gov |

| Nicotinic acid | mono-thiocarbohydrazone | EDC∙HCl, HOBt | Nicotinamide derivative | - | mdpi.com |

Data presented is for analogous nicotinic acid derivatives and is illustrative of the general transformation.

The chloro group in this compound can be substituted by alkoxides to yield the corresponding 2-alkoxy derivatives. These reactions are typically carried out by treating the substrate with an alcohol in the presence of a base. The reactivity of 2-chloropyridines towards sodium ethoxide has been studied to understand the factors governing the rates of nucleophilic aromatic substitutions. researchgate.net

Coupling Reactions for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and this compound can serve as a substrate in these transformations.

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org While aryl chlorides are generally less reactive than the corresponding bromides or iodides, suitable catalytic systems have been developed to enable their participation in Suzuki-Miyaura couplings. libretexts.org These often involve the use of electron-rich and bulky phosphine (B1218219) ligands on the palladium catalyst. libretexts.org Nickel-catalyzed Suzuki-Miyaura couplings have also emerged as a more cost-effective and environmentally friendly alternative to palladium-based systems, showing efficacy with heterocyclic substrates. rsc.orgnih.gov

Recent research has focused on the development of selective Suzuki-Miyaura reactions for polychlorinated aromatics, allowing for the controlled synthesis of complex molecules. nih.gov For instance, conditions have been optimized for the selective monoalkylation of 2,6-dichloropyridines. nih.gov

Table 2: Example of Suzuki-Miyaura Coupling with a Related Substrate

| Aryl Halide | Boronic Ester | Catalyst | Ligand | Base | Product | Yield | Reference |

| 2,6-dichloropyridine | Heptyl boronic pinacol ester | Pd₂(dba)₃ | FcPPh₂ | K₃PO₄ | 2-chloro-6-heptylpyridine | 74% | nih.gov |

This example illustrates the selective coupling of a related dichloropyridine, demonstrating the potential for similar reactivity with this compound.

Hydrolysis of the Ester Moiety

The ethyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-chloro-4-methylnicotinic acid. This reaction is typically carried out under basic conditions, a process known as saponification, followed by acidification. For example, the synthesis of a related nicotinic acid derivative involved the hydrolysis of the ethyl ester. orientjchem.org This transformation is a common step in the synthesis of more complex molecules where the carboxylic acid functionality is required for further reactions, such as amide bond formation.

Further Functionalization of the Pyridine Core

The pyridine ring of this compound possesses reactive sites that can be selectively modified to introduce a variety of functional groups, further expanding its synthetic utility.

The substitution pattern of the pyridine ring in this compound directs the regioselectivity of subsequent reactions. The chlorine atom at the 2-position is a key handle for nucleophilic aromatic substitution and cross-coupling reactions. The methyl group at the 4-position and the ester at the 3-position influence the reactivity of the other positions on the ring.

For instance, in nucleophilic aromatic substitution reactions, the electron-withdrawing nature of the nitrogen atom and the ester group can activate the positions ortho and para to them for nucleophilic attack. This allows for the selective replacement of the chlorine atom or functionalization at other positions. The specific outcome of a reaction can be influenced by the nature of the nucleophile and the reaction conditions. nih.gov

The chlorine atom at the 2-position is particularly well-suited for replacement by various nucleophiles and for participation in transition-metal-catalyzed cross-coupling reactions. researchgate.net These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of functional groups. researchgate.netethz.ch

Common cross-coupling reactions that can be employed include the Suzuki, Heck, and Sonogashira reactions, which allow for the introduction of aryl, vinyl, and alkynyl groups, respectively. researchgate.net These reactions typically utilize a palladium catalyst and a suitable coupling partner, such as a boronic acid (Suzuki), an alkene (Heck), or a terminal alkyne (Sonogashira). The ability to introduce these diverse fragments significantly enhances the molecular complexity that can be built from the this compound scaffold.

Furthermore, the chlorine atom can be displaced by various nucleophiles, such as amines, alcohols, and thiols, to introduce new functional groups at the 2-position. For example, reaction with morpholine can lead to the formation of 2-morpholinonicotinic acid derivatives after subsequent hydrolysis of the ester. researchgate.net

Table 2: Potential Functionalization Reactions of this compound

| Reaction Type | Reagents | Potential Product Functional Group at C-2 |

| Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | Amino, Alkoxy, Thioether |

| Suzuki Coupling | Aryl/heteroaryl boronic acids, Pd catalyst, base | Aryl/heteroaryl |

| Heck Coupling | Alkenes, Pd catalyst, base | Alkenyl |

| Sonogashira Coupling | Terminal alkynes, Pd catalyst, Cu co-catalyst | Alkynyl |

Iv. Applications in Medicinal Chemistry and Drug Discovery Research

Role as a Key Intermediate in Pharmaceutical Synthesis

Ethyl 2-chloro-4-methylnicotinate serves as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs). The reactivity of the chlorine atom at the 2-position of the pyridine (B92270) ring allows for nucleophilic substitution reactions, enabling the introduction of various functional groups and the extension of the molecular structure. The ethyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid or converted into an amide, providing further points for molecular diversification. This versatility makes it a valuable starting material for creating libraries of compounds for high-throughput screening and for the rational design of new drug candidates.

The strategic placement of the methyl group at the 4-position also influences the electronic properties and steric environment of the molecule, which can be leveraged to achieve desired target binding and pharmacokinetic properties in the final drug substance. Its utility is demonstrated in the synthesis of a range of therapeutic agents, where it forms the core of the final molecule or a significant portion of its structure.

Precursor for Specific Pharmacological Agents

The application of this compound extends to the synthesis of specific classes of drugs, where its incorporation is a key step in achieving the desired pharmacological activity.

Protein kinases are a large family of enzymes that play a central role in cell signaling and are important targets for cancer therapy. The substituted pyridine core is a common feature in many kinase inhibitors. A notable example of the utility of a closely related analogue, mthis compound, is in the synthesis of c-Met protein kinase inhibitors. In a documented synthetic route, mthis compound is reacted with a substituted octahydro-cyclopenta[c]pyrrole via a palladium-catalyzed amination reaction to form a key intermediate. nih.gov This reaction highlights the importance of the 2-chloro-4-methylnicotinate scaffold in constructing complex molecules targeting critical cancer pathways.

Table 1: Synthesis of a Kinase Inhibitor Intermediate

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |

|---|

Acetylcholinesterase inhibitors are a class of drugs used to treat the symptoms of Alzheimer's disease and other neurological conditions. While substituted pyridines are a structural motif found in some acetylcholinesterase modulators, a direct synthetic route starting from this compound for a known acetylcholinesterase modulator was not prominently identified in the reviewed scientific literature.

One of the most significant applications of this compound is in the synthesis of precursors for the anti-HIV drug, Nevirapine. Nevirapine is a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection. A key intermediate in the synthesis of Nevirapine is 2-chloro-3-amino-4-methylpyridine.

A patented method describes the synthesis of this key intermediate starting from this compound. The process involves the ammonolysis of this compound to form 2-chloro-4-methyl-nicotinamide. This amide is then subjected to a Hofmann degradation reaction to yield the desired 2-chloro-3-amino-4-methylpyridine.

Table 2: Synthesis of Nevirapine Precursor

| Starting Material | Reagents/Conditions | Intermediate | Final Product |

|---|---|---|---|

| This compound | 1. Ammonia gas, Ethylene glycol, 120°C | 2-chloro-4-methyl-nicotinamide | 2-chloro-3-amino-4-methylpyridine |

This synthetic route underscores the industrial importance of this compound in the cost-effective production of life-saving medications.

Tubulin polymerization inhibitors are a class of anticancer agents that interfere with the formation of microtubules, which are essential for cell division. The pyridine scaffold is present in some compounds with this activity. However, a specific example of this compound being used as a precursor for a known tubulin polymerization inhibitor was not found in the surveyed literature.

P2Y12 receptor antagonists are a class of antiplatelet drugs used to prevent blood clots in patients with cardiovascular disease. The ethyl nicotinate (B505614) scaffold is a key structural feature of the P2Y12 antagonist AZD1283. While the direct precursor for AZD1283 is Ethyl 6-chloro-5-cyano-2-methylnicotinate, a closely related analogue, the synthesis highlights the utility of this class of compounds.

The synthesis of AZD1283 involves the coupling of Ethyl 6-chloro-5-cyano-2-methylnicotinate with isonipecotic acid (4-piperidinecarboxylic acid). This is followed by an amide coupling with benzylsulfonamide to yield the final drug substance. The development of this multi-kilogram scale synthesis demonstrates the robustness of using substituted ethyl nicotinates as key intermediates for P2Y12 receptor antagonists.

Activin Receptor-Like Kinase-2 (ALK2) Inhibitors

Activin receptor-like kinase-2 (ALK2), a member of the transforming growth factor-beta (TGF-β) superfamily, is a key player in various cellular processes, and its dysregulation has been implicated in several diseases, including cancer and rare genetic disorders. Consequently, the development of potent and selective ALK2 inhibitors is an active area of research. The pyridine scaffold is a common feature in many kinase inhibitors, and this compound serves as a valuable starting material for the synthesis of novel ALK2 inhibitors.

The 2-chloro substituent on the pyridine ring is particularly amenable to nucleophilic substitution reactions, allowing for the introduction of various functional groups and the construction of more complex molecular architectures. This reactivity is crucial for exploring the structure-activity relationships (SAR) of potential inhibitors. For instance, the chloro group can be displaced by amines, alcohols, or thiols to generate a library of derivatives with diverse substituents at the 2-position of the pyridine ring. These modifications can significantly impact the binding affinity and selectivity of the resulting compounds for the ALK2 kinase domain.

While direct synthesis of ALK2 inhibitors from this compound is not extensively documented in publicly available literature, the general utility of 2-chloronicotinic acid derivatives in the synthesis of kinase inhibitors is well-established. For example, divergent synthesis approaches have been employed to create libraries of kinase inhibitors by conjugating different heterocyclic rings, including pyridine derivatives, through palladium-catalyzed cross-coupling reactions nih.gov. This highlights the potential of this compound as a key intermediate in similar synthetic strategies aimed at discovering novel and selective ALK2 inhibitors.

The general synthetic approach for utilizing this compound in the synthesis of potential ALK2 inhibitors would likely involve the following key steps:

| Step | Description |

| 1. Nucleophilic Substitution | Displacement of the 2-chloro group with a suitable nucleophile to introduce a key pharmacophoric element. |

| 2. Ester Hydrolysis | Conversion of the ethyl ester to a carboxylic acid to enable further modifications or to act as a crucial binding group. |

| 3. Amide Coupling | Formation of an amide bond with various amines to explore different R-groups and their impact on inhibitory activity. |

| 4. Cross-Coupling Reactions | Palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce aryl or heteroaryl moieties. |

These steps can be combined in various sequences to generate a diverse range of compounds for screening as ALK2 inhibitors. The methyl group at the 4-position of the pyridine ring in this compound can also play a role in modulating the compound's pharmacokinetic properties and its interaction with the target protein.

Design and Synthesis of Pyridine Scaffold-Containing Bio-Relevant Molecules

The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and biologically active compounds. Its presence can influence a molecule's solubility, metabolic stability, and ability to interact with biological targets. This compound, as a functionalized pyridine derivative, is an excellent starting material for the synthesis of a wide array of bio-relevant molecules.

The reactivity of the 2-chloro substituent allows for the introduction of various functionalities, leading to the creation of diverse molecular skeletons. 2-Chloronicotinic acid and its derivatives are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals, including the non-steroidal anti-inflammatory drug (NSAID) pranoprofen and the herbicide diflufenican researchgate.netresearchgate.net. This underscores the broad utility of this class of compounds in constructing molecules with significant biological activity.

A common synthetic strategy involves the nucleophilic displacement of the chloride with an amine, which can be a primary or secondary amine, or even a more complex amine-containing scaffold. This reaction is often straightforward and provides a convenient method for building molecular complexity. For example, the reaction of a 2-chloronicotinic acid derivative with morpholine is a key step in the synthesis of 2-morpholinonicotinic acid researchgate.netresearchgate.net.

The ethyl ester group of this compound provides another handle for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to form amides or esters, respectively. This versatility allows for the systematic exploration of the chemical space around the pyridine core.

The following table summarizes some of the potential transformations of this compound to generate bio-relevant molecules:

| Transformation | Reagents and Conditions | Resulting Functional Group | Potential Bio-Relevance |

| Amination | Various amines, base | 2-Amino-pyridine derivative | Precursors to kinase inhibitors, receptor ligands |

| Alkoxylation | Alcohols, base | 2-Alkoxy-pyridine derivative | Modulators of ion channels, enzyme inhibitors |

| Thiolation | Thiols, base | 2-Thio-pyridine derivative | Antifungal agents, metal chelators |

| Hydrolysis | Acid or base | Carboxylic acid | Key intermediate for further functionalization |

| Amidation | Carboxylic acid (after hydrolysis), amines, coupling agents | Amide | Diverse biological activities |

The ability to perform these transformations makes this compound a valuable tool for medicinal chemists in the quest for new therapeutic agents.

Conjugation with Natural Products and Existing Drug Molecules

The conjugation of synthetic molecules with natural products or existing drugs is a powerful strategy in drug discovery. This approach, often referred to as drug repositioning or combination therapy at the molecular level, can lead to compounds with improved efficacy, better pharmacokinetic profiles, or novel mechanisms of action. The chemical handles present in this compound make it a suitable candidate for such conjugation strategies.

The reactive 2-chloro group can be utilized to link the pyridine moiety to a natural product or another drug molecule that possesses a nucleophilic functional group, such as an amine, hydroxyl, or thiol. This covalent linkage can be designed to be stable or cleavable under specific physiological conditions, allowing for the targeted release of the active components.

Similarly, the ester functionality of this compound can be hydrolyzed to a carboxylic acid, which can then be coupled to an amine or hydroxyl group of another drug molecule using standard amide or ester bond formation chemistry. This approach allows for the creation of prodrugs or dual-action drugs.

The potential for conjugation opens up a wide range of possibilities for creating novel therapeutic agents. The table below illustrates some hypothetical conjugation strategies involving this compound:

| Bioactive Molecule Type | Functional Group for Conjugation | Potential Linkage | Therapeutic Area |

| Natural Product (e.g., alkaloid) | Amine, Hydroxyl | Amine, Ether | Oncology, Infectious Diseases |

| Existing Drug (e.g., NSAID) | Carboxylic Acid | Amide (after modification of the pyridine) | Inflammation, Pain |

| Peptide or Amino Acid | Amine, Carboxylic Acid | Amide | Various |

| Sugar Moiety | Hydroxyl | Ether | Drug Delivery, Targeting |

The development of such conjugates requires careful design of the linker and consideration of the steric and electronic properties of the interacting molecules to ensure that the desired biological activity is achieved.

Investigation of Nicotinic Acid Receptor Modulation

Nicotinic acid (niacin) and its derivatives are known to interact with specific G-protein coupled receptors, such as the nicotinic acid receptor (GPR109A), which are involved in the regulation of lipid metabolism. Ethyl nicotinate, a simple ester of nicotinic acid, has been studied for its effects on these receptors nist.govsigmaaldrich.com. The structural similarity of this compound to ethyl nicotinate suggests that it could also be investigated as a potential modulator of nicotinic acid receptors.

The introduction of the chloro and methyl substituents on the pyridine ring can significantly alter the electronic and steric properties of the molecule compared to ethyl nicotinate. These modifications can influence the compound's affinity and selectivity for different receptor subtypes. For example, the electron-withdrawing nature of the chlorine atom can affect the pKa of the pyridine nitrogen, which may be important for receptor binding. The methyl group can provide additional hydrophobic interactions within the receptor's binding pocket.

The investigation of this compound and its derivatives as nicotinic acid receptor modulators would involve a series of in vitro and in vivo studies. These would include radioligand binding assays to determine the affinity for the target receptor, functional assays to assess the compound's agonist or antagonist activity, and animal models to evaluate its effects on lipid profiles.

The following table outlines a potential research workflow for investigating the nicotinic acid receptor modulating properties of this compound:

| Research Step | Methodology | Objective |

| In Vitro Binding Assays | Radioligand displacement assays using cells expressing the target receptor. | To determine the binding affinity (Ki) of the compound for the nicotinic acid receptor. |

| Functional Assays | cAMP assays or other second messenger assays in cells expressing the receptor. | To determine if the compound acts as an agonist, antagonist, or allosteric modulator. |

| Structure-Activity Relationship (SAR) Studies | Synthesis and testing of a series of analogues with modifications at the 2- and 4-positions. | To understand the structural requirements for receptor activity and to optimize potency and selectivity. |

| In Vivo Pharmacokinetic Studies | Administration of the compound to laboratory animals and measurement of its concentration in plasma and tissues over time. | To assess the compound's absorption, distribution, metabolism, and excretion (ADME) properties. |

| In Vivo Efficacy Studies | Administration of the compound to animal models of dyslipidemia. | To evaluate the compound's ability to modulate lipid levels in a physiological setting. |

Through such investigations, it may be possible to develop novel nicotinic acid receptor modulators based on the this compound scaffold with improved therapeutic profiles compared to existing drugs.

V. Applications in Agrochemical Chemistry

Utilization as an Intermediate in Agrochemical Production

Ethyl 2-chloro-4-methylnicotinate is primarily utilized as a chemical intermediate, which is a substance produced during the synthesis of a final product. In the agrochemical sector, intermediates are crucial for building the complex molecular architectures of modern herbicides and pesticides. The production of these agrochemicals often involves multi-step synthetic pathways, and this compound provides a foundational scaffold that can be chemically modified to achieve the desired biological activity.

The structure of this compound is comprised of several key functional groups that allow for a variety of chemical transformations. The chlorine atom at the 2-position of the pyridine (B92270) ring is a reactive site that can be readily displaced by other functional groups through nucleophilic substitution reactions. This allows for the introduction of different moieties that can modulate the biological efficacy and selectivity of the final product. Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a range of other functional groups such as amides or other esters.

The presence of a methyl group on the pyridine ring can also influence the compound's properties and its interactions with biological targets. The strategic placement of these functional groups makes this compound a versatile precursor for creating a library of new compounds to be screened for agrochemical activity.

Below is a table summarizing the key structural features of this compound and their potential for chemical modification in agrochemical synthesis:

| Structural Feature | Position | Potential Chemical Transformations | Relevance in Agrochemical Synthesis |

| Chlorine Atom | 2 | Nucleophilic Aromatic Substitution | Introduction of various functional groups to modulate biological activity. |

| Ethyl Ester Group | 3 | Hydrolysis, Transesterification, Amidation | Conversion to other functional groups to alter solubility, stability, and target interaction. |

| Methyl Group | 4 | Oxidation, Halogenation | Fine-tuning of electronic properties and steric hindrance of the molecule. |

| Pyridine Ring | - | Ring functionalization, N-oxidation | Core scaffold for building complex heterocyclic structures common in agrochemicals. |

Synthesis of Herbicides and Pesticides Precursors

While specific, commercialized herbicides or pesticides directly synthesized from this compound are not extensively documented in publicly available scientific literature, its role as a precursor for such molecules is evident from its chemical nature and the known applications of related nicotinic acid derivatives. Nicotinic acid and its derivatives are known to be important toxophores in a variety of herbicides and insecticides.

The synthesis of herbicide and pesticide precursors from this compound would involve leveraging the reactivity of its functional groups. For instance, the chlorine atom can be substituted with an aryloxy or heteroaryloxy group, a common structural motif in many herbicides. This can be achieved through a nucleophilic aromatic substitution reaction with a corresponding phenol (B47542) or heterocycle.

Furthermore, the ethyl ester can be converted to an amide by reacting it with an appropriate amine. This transformation is a key step in the synthesis of many bioactive molecules, including some classes of fungicides and insecticides. The resulting amide can then undergo further modifications to produce the final active ingredient.

The general synthetic strategies for utilizing this compound as a precursor in agrochemical development are outlined in the table below:

| Precursor Type | Synthetic Strategy | Potential Agrochemical Class |

| Aryloxy- or Heteroaryloxynicotinate | Nucleophilic substitution of the 2-chloro group with a phenol or heterocyclic alcohol. | Herbicides (e.g., analogs of known pyridine herbicides) |

| Nicotinamide Derivatives | Amidation of the ethyl ester with various amines. | Fungicides, Insecticides |

| Modified Pyridine Scaffolds | Further functionalization of the pyridine ring. | Various classes of pesticides |

It is important to note that the development of new agrochemicals is a complex process involving extensive research and development. While this compound possesses the chemical attributes of a valuable precursor, its incorporation into a final commercial product depends on the biological activity, selectivity, and safety profile of the resulting molecules.

Vi. Mechanistic Investigations of Chemical Reactions Involving Ethyl 2 Chloro 4 Methylnicotinate

Elucidation of Reaction Pathways and Transition States

The reactivity of ethyl 2-chloro-4-methylnicotinate is primarily dictated by the electrophilic nature of the pyridine (B92270) ring, enhanced by the electron-withdrawing chloro and ethyl carboxylate groups, and the nucleophilic substitution potential at the C2-position.

Nucleophilic Aromatic Substitution (SNAr): The most probable reaction pathway for this compound involves nucleophilic aromatic substitution, where the chloride at the C2 position acts as a leaving group. The reaction with a generic nucleophile (Nu-) would likely proceed through a Meisenheimer-like intermediate.

Step 1: Nucleophilic Attack: A nucleophile attacks the electron-deficient C2 carbon of the pyridine ring, leading to the formation of a negatively charged intermediate, often referred to as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring, stabilized by the electron-withdrawing ester group.

Step 2: Departure of the Leaving Group: The intermediate then rearomatizes by expelling the chloride ion, yielding the substituted product.

The transition state for the formation of the Meisenheimer intermediate is expected to be the rate-determining step. Computational studies on analogous 2-chloropyridine (B119429) derivatives could provide insights into the geometry and energy of this transition state.

Role of Specific Catalysts and Reagents in Directed Synthesis

The choice of catalysts and reagents is crucial in directing the synthesis towards desired products.

Palladium-Catalyzed Cross-Coupling Reactions: this compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions.

Catalyst: A palladium(0) complex, often generated in situ from a palladium(II) precursor (e.g., Pd(OAc)2) and a phosphine (B1218219) ligand (e.g., PPh3, Xantphos), is typically used.

Mechanism: The general catalytic cycle involves:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the C-Cl bond of the this compound.

Transmetalation (for Suzuki coupling) or Carbopalladation (for Heck coupling) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron reagent, an alkene, or an amine) reacts with the palladium(II) intermediate.

Reductive Elimination: The final step involves the reductive elimination of the desired product and regeneration of the palladium(0) catalyst.

The nature of the ligand plays a critical role in the efficiency and selectivity of these reactions by influencing the electron density and steric environment around the palladium center.

Influence of Base: In many of these reactions, a base (e.g., K2CO3, Cs2CO3, or an amine base) is essential. Its role is to facilitate the transmetalation step in Suzuki coupling or to neutralize the acid generated during the reaction.

Stereochemical Aspects of Derivatization (If Applicable)

As this compound is an achiral molecule, discussions of stereochemistry would only become relevant upon its derivatization with chiral reagents or catalysts, leading to the formation of stereocenters.

For instance, in a hypothetical asymmetric synthesis involving this compound, if a chiral nucleophile were to add to the pyridine ring, or if a chiral catalyst were employed in a cross-coupling reaction, diastereomeric or enantiomeric products could be formed. The stereochemical outcome would be determined by the steric and electronic interactions in the transition state, favoring the formation of one stereoisomer over the other. Without specific examples from the literature, any discussion on stereochemistry remains theoretical.

Data Tables

Due to the limited availability of specific experimental data in the literature for reactions involving this compound, the following tables represent hypothetical data for illustrative purposes, based on common reaction types for similar compounds.

Table 1: Hypothetical Data for a Suzuki Coupling Reaction

| Entry | Boronic Acid | Ligand | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | PPh3 | K2CO3 | Toluene/H2O | 75 |

| 2 | 4-Methoxyphenylboronic acid | SPhos | Cs2CO3 | Dioxane | 88 |

| 3 | Thiophene-2-boronic acid | XPhos | K3PO4 | THF | 82 |

Table 2: Hypothetical Data for a Buchwald-Hartwig Amination

| Entry | Amine | Ligand | Base | Solvent | Yield (%) |

| 1 | Morpholine | BINAP | NaOt-Bu | Toluene | 92 |

| 2 | Aniline | DavePhos | Cs2CO3 | Dioxane | 78 |

| 3 | Benzylamine | Xantphos | K2CO3 | THF | 85 |

Vii. Structure Activity Relationship Sar Studies of Ethyl 2 Chloro 4 Methylnicotinate Derivatives

Influence of Substituents on Biological Activity (e.g., antiproliferative activity, receptor binding)

The biological profile of ethyl 2-chloro-4-methylnicotinate derivatives is highly dependent on the nature and position of substituents on the pyridine (B92270) core. The existing chloro, methyl, and ethyl ester groups serve as a foundational scaffold upon which further modifications can be made to modulate activity, such as antiproliferative effects or receptor binding affinity.

Antiproliferative Activity: Research into related heterocyclic structures, such as quinoxalines and other nicotinic acid derivatives, provides a framework for understanding the potential antiproliferative activity of this compound analogs. For instance, studies on chlorinated maprotiline (B82187) analogues revealed that the position of a chlorine atom significantly impacts cytotoxicity against cancer cell lines like HCT116. researchgate.net In one study, an intermediate compound with a formyl group positioned above a chlorine atom showed the highest potency, suggesting that the interplay between electron-withdrawing and other functional groups is critical for activity. researchgate.net

Similarly, in studies of novel oxiranyl-quinoxaline derivatives, the presence of a chlorine atom on the heterocyclic ring was a common feature among compounds tested for antiproliferative activity against neuroblastoma cell lines. nih.gov The most active compounds, which also featured an oxirane ring, demonstrated IC₅₀ values in the low micromolar range. nih.gov This suggests that for this compound, the 2-chloro substituent is a key feature that could contribute to cytotoxic activity. Further substitutions on the pyridine ring or modifications of the ester group would likely modulate this activity. For example, introducing bulky or electron-donating groups could alter the molecule's ability to fit into the active site of a target enzyme or receptor, thereby influencing its antiproliferative effect.

Receptor and Protein Binding: The binding of nicotinate (B505614) esters to proteins is influenced by the nature of the ester group and substituents on the pyridine ring. A study on the binding of various nicotinate esters to human serum albumin (HSA) found that while some esters like ethyl nicotinate could bind, they were not hydrolyzed. nih.gov In contrast, an ester with a 2-chloroethyl group was readily hydrolyzed but did not bind, indicating that small changes to the ester moiety can dramatically alter the interaction with proteins. nih.gov

This implies that for this compound, the ethyl ester group allows for potential protein binding. Modifications at this site, for instance, replacing the ethyl group with larger or more polar substituents, could either enhance or diminish binding affinity or introduce metabolic lability. The 2-chloro and 4-methyl groups on the pyridine ring also play a crucial role by influencing the electronic distribution and steric profile of the molecule, which are key determinants for specific receptor interactions. nih.gov For example, in the development of selective 5-HT1F receptor agonists, a 2-chloro substitution on a related benzamide (B126) scaffold was part of the final potent and selective compound.

| Derivative Class | Substituent Modification | Observed Effect on Biological Activity | Reference |

| Nicotinate Esters | Replacement of ethyl ester with 2-chloroethyl ester | Lost binding affinity to HSA but became susceptible to hydrolysis. | nih.gov |

| Chlorinated Heterocycles | Position and presence of additional functional groups (e.g., formyl) | Significantly altered antiproliferative potency against cancer cell lines. | researchgate.net |

| Quinoxaline Derivatives | Presence of a 2-chloro group in combination with an oxirane ring | Good antiproliferative activity against neuroblastoma cell lines. | nih.gov |

Rational Design Strategies for Enhanced Potency and Selectivity

Rational drug design is an inventive process of creating new medicines based on a detailed understanding of the biological targets they interact with. slideshare.netsci-hub.st This approach moves away from traditional trial-and-error screening and towards a more targeted methodology. For derivatives of this compound, rational design strategies involve using structural information of target proteins to guide the synthesis of more potent and selective molecules.

One key strategy is structure-based drug design, which relies on the three-dimensional structure of the target, often a protein or enzyme. sci-hub.st For instance, if this compound derivatives are being developed as enzyme inhibitors (e.g., for cyclooxygenase-2, or COX-2, an enzyme implicated in inflammation), molecular docking studies can be employed. nih.govnih.gov These computational simulations predict how a molecule fits into the enzyme's active site and which interactions (e.g., hydrogen bonds, hydrophobic interactions) stabilize the binding. The results can guide chemists in modifying the lead compound; for example, adding a hydrogen-bond donor or acceptor at a specific position to increase binding affinity and, consequently, inhibitory potency.

Another approach is ligand-based drug design, which is used when the structure of the target is unknown. This method relies on analyzing a set of molecules known to be active and creating a pharmacophore model. The pharmacophore defines the essential steric and electronic features required for biological activity. For designing new nicotinic receptor ligands, for example, models based on known agonists like nicotine (B1678760) can help in designing novel compounds that retain the key features for receptor activation while having improved properties. nih.gov

By applying these rational design principles, researchers can systematically modify the this compound scaffold. For instance, to enhance potency, the 4-methyl group could be replaced by other groups to probe for additional favorable interactions within a binding pocket. To improve selectivity, modifications could be made to exploit differences between the target and related off-target proteins, thereby reducing the potential for side effects.

Comparative Analysis with Structurally Similar Nicotinate Compounds

A study investigating the interaction of various nicotinate esters with human serum albumin (HSA) provides a direct comparison. nih.gov The study revealed distinct behaviors among the esters, as detailed in the table below. Ethyl nicotinate was found to bind to HSA without being broken down. In contrast, other esters with different alkyl groups (isopropyl, t-butyl, cyclohexyl) also showed binding but no hydrolysis. This suggests that the ester portion of these molecules fits into a binding pocket on the protein in a way that protects it from the protein's hydrolytic sites. The behavior of this compound would be expected to be similar to ethyl nicotinate in this regard, although the chloro and methyl substituents would introduce steric and electronic differences.

In the context of anti-inflammatory agents, novel nicotinate derivatives have been synthesized and shown to be potent and selective COX-2 inhibitors. nih.gov For example, a derivative (compound 4f in the study) with a complex substituent in place of the ethyl ester group exhibited significant anti-inflammatory activity, superior to the reference drug diclofenac (B195802) in some aspects. nih.gov When compared to such highly active compounds, the relatively simple structure of this compound serves as a starting fragment or scaffold. Its 2-chloro and 4-methyl groups provide a specific substitution pattern that could be advantageous for targeting certain enzymes or receptors, distinguishing it from unsubstituted or differently substituted nicotinates.

| Compound | Ester Group | Interaction with Human Serum Albumin (HSA) | Reference |

| Ethyl nicotinate | Ethyl | Binds to HSA, not hydrolyzed | nih.gov |

| Isopropyl nicotinate | Isopropyl | Binds to HSA, not hydrolyzed | nih.gov |

| t-Butyl nicotinate | t-Butyl | Binds to HSA, not hydrolyzed | nih.gov |

| Benzyl nicotinate | Benzyl | Binds to HSA, not hydrolyzed | nih.gov |

| 2-Chloroethyl nicotinate | 2-Chloroethyl | Does not bind, but is hydrolyzed | nih.gov |

This comparative analysis underscores that the specific combination of substituents on the nicotinate ring and the nature of the ester group are critical determinants of a compound's pharmacokinetic and pharmacodynamic properties. The 2-chloro and 4-methyl groups on this compound provide a unique starting point for developing new therapeutic agents that are distinct from other classes of nicotinate derivatives.

Ix. Analytical and Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of Ethyl 2-chloro-4-methylnicotinate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for an unambiguous confirmation of the compound's constitution.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons in the molecule. The ethyl ester group gives rise to a quartet and a triplet. The quartet, typically found further downfield, is due to the methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom, and the triplet, found more upfield, corresponds to the terminal methyl protons (-CH₃). The methyl group attached to the pyridine (B92270) ring appears as a sharp singlet. The two aromatic protons on the pyridine ring exhibit distinct signals, typically as doublets, with their chemical shifts and coupling constants providing information about their relative positions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is characteristically found at the low-field end of the spectrum. The carbon atoms of the pyridine ring appear in the aromatic region, with their specific chemical shifts influenced by the chloro and methyl substituents. The carbons of the ethyl group and the methyl group on the ring are observed in the upfield region of the spectrum.

| ¹H NMR Data (CDCl₃) | ¹³C NMR Data (CDCl₃) |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |

| Aromatic Protons | Aromatic & Carbonyl Carbons |

| Methylene Protons (-OCH₂CH₃) | Methylene Carbon (-OC H₂CH₃) |

| Methyl Protons (Aryl-CH₃) | Methyl Carbon (Aryl-C H₃) |

| Methyl Protons (-OCH₂CH₃) | Methyl Carbon (-OCH₂C H₃) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. The molecular formula of the compound is C₉H₁₀ClNO₂, corresponding to a molecular weight of approximately 199.63 g/mol . chemscene.comcymitquimica.comscbt.com

In a typical mass spectrum, the compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion peak and any chlorine-containing fragments. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in two peaks, (M⁺) and (M+2)⁺, separated by two mass units, with a relative intensity ratio of about 3:1, which is a clear indicator of the presence of a single chlorine atom in the molecule.

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways include the loss of the ethoxy group (-OCH₂CH₃) from the ester function, or the loss of the entire ethyl ester group.

| Parameter | Value |

| Molecular Formula | C₉H₁₀ClNO₂ chemscene.comscbt.com |

| Molecular Weight | 199.63 chemscene.comscbt.com |

| Exact Mass | 199.04000 echemi.com |

X-ray Crystallography for Solid-State Structure Determination

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two commonly employed methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique for separating, identifying, and quantifying components in a mixture. For the analysis of this compound, a reversed-phase HPLC method is typically used, where a nonpolar stationary phase is paired with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). The compound's retention time under specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature) is a characteristic property that can be used for its identification. The purity of a sample can be determined by the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique often used to monitor the progress of a reaction and to get a preliminary assessment of purity. A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a chamber containing a suitable mobile phase (eluent). The compound will travel up the plate at a rate that depends on its affinity for the stationary and mobile phases, which is quantified by its retention factor (Rƒ). The Rƒ value is a characteristic of the compound in a given solvent system and can be used for its identification by comparison with a standard. Visualization of the spot is often achieved under UV light.

X. Future Research Directions and Potential Innovations

Exploration of Novel Synthetic Pathways

The synthesis of Ethyl 2-chloro-4-methylnicotinate and its analogs is poised for significant advancements, with a focus on efficiency, sustainability, and stereoselectivity. Future research is likely to explore the following areas:

Greener Synthetic Methodologies: Conventional synthetic routes may be supplanted by more environmentally benign approaches. The use of continuous-flow microreactors, for instance, offers the potential for significantly shorter reaction times and increased product yields compared to traditional batch processes. nih.gov Enzymatic catalysis, employing lipases, could also provide a green and efficient strategy for the synthesis of related nicotinamide derivatives, a direction that could be adapted for this compound. nih.gov

Asymmetric Synthesis: The development of methods for the asymmetric synthesis of saturated and partially saturated analogs of nicotinates is an emerging area of interest. researchgate.net Rhodium-catalyzed asymmetric dearomatization of nicotinic acid ester-derived pyridinium salts presents a promising strategy for producing enantiomerically enriched dihydropyridine derivatives. researchgate.net Applying such methodologies to this compound could unlock access to novel chiral building blocks for drug discovery.

Novel Catalytic Systems: The exploration of new catalysts could lead to more efficient and selective syntheses. This includes the development of novel transition metal catalysts and organocatalysts for functionalizing the pyridine (B92270) ring, potentially offering milder reaction conditions and improved functional group tolerance.

| Synthetic Approach | Potential Advantages |

| Continuous-Flow Microreactors | Reduced reaction times, increased yields, improved safety. |

| Enzymatic Catalysis | High selectivity, mild reaction conditions, environmentally friendly. |

| Asymmetric Catalysis | Access to chiral molecules, potential for enhanced biological activity. |

Discovery of New Biological Targets and Therapeutic Indications

The pyridine scaffold is a well-established pharmacophore present in numerous approved drugs. lifechemicals.com Future research on this compound and its derivatives could uncover new biological targets and lead to novel therapeutic applications.

Antimicrobial Agents: Pyridine derivatives have shown significant potential as antibacterial and antifungal agents. nih.govnih.gov Future studies could involve synthesizing a library of compounds derived from this compound and screening them against a panel of pathogenic bacteria and fungi, including multidrug-resistant strains. nih.gov

Anti-inflammatory and Analgesic Activity: Some novel nicotinic acid derivatives have been evaluated for their anti-inflammatory and analgesic properties. rsc.org This suggests that derivatives of this compound could be investigated as potential modulators of inflammatory pathways.

Neurological Disorders: Nicotinic acetylcholine receptors (nAChRs) are important targets for the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. lifechemicals.com The nicotinate (B505614) structure within this compound makes it a candidate for modification into novel ligands for nAChRs, potentially leading to new therapies for these conditions.

Fungicides: Nicotinamide derivatives have been successfully commercialized as fungicides. google.com Research into the fungicidal activity of compounds derived from this compound could lead to the development of new agrochemicals.

| Potential Therapeutic Area | Rationale |

| Infectious Diseases | The pyridine scaffold is a known antimicrobial pharmacophore. |

| Inflammation and Pain | Related nicotinic acid derivatives have shown anti-inflammatory activity. |

| Neurological Disorders | The nicotinate core is a key component of ligands for nicotinic receptors. |

| Agriculture | Nicotinamide-based compounds are effective fungicides. |

Development of Advanced Materials Based on Nicotinate Scaffolds

The unique electronic and coordination properties of the pyridine ring make nicotinate derivatives, including this compound, attractive building blocks for the development of advanced materials.

Metal-Organic Frameworks (MOFs): Pyridine-based ligands are widely used in the construction of MOFs, which are porous crystalline materials with applications in gas storage, separation, and catalysis. nih.govyoutube.com this compound could be functionalized to serve as a linker in the synthesis of novel MOFs with tailored properties. nih.govnih.gov

Conductive Polymers: While challenging, the incorporation of pyridine moieties into polymer backbones can lead to materials with interesting electronic properties. wikipedia.org Future research could explore the synthesis of conductive polymers derived from this compound for applications in electronics and sensors. wikipedia.orgyoutube.com

High-Energy Materials: Theoretical studies have investigated polynitro-bridged pyridine derivatives as potential high-energy materials. researchgate.net The pyridine core of this compound could be a starting point for the design and synthesis of new energetic compounds.

Functional Polymers: Nicotinic acid and its derivatives have been incorporated into polymers for various applications, including drug delivery. nih.govgoogle.com The ester functionality of this compound allows for its potential polymerization or grafting onto other polymers to create functional materials with specific properties. mdpi.com

| Material Type | Potential Application |

| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, chemical separation. nih.govyoutube.com |

| Conductive Polymers | Organic electronics, sensors. wikipedia.orgyoutube.com |

| High-Energy Materials | Explosives, propellants. researchgate.net |

| Functional Polymers | Drug delivery systems, specialty coatings. nih.govgoogle.com |

Computational Chemistry and In Silico Modeling for Predictive Research

Computational tools are becoming increasingly indispensable in chemical research, offering predictive insights that can guide and accelerate experimental work. neuroquantology.com

Predictive Toxicology and ADME Properties: In the early stages of drug discovery, in silico models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of derivatives of this compound. This can help in prioritizing compounds for synthesis and experimental testing.

Structure-Based Drug Design: For identified biological targets, molecular docking and molecular dynamics simulations can be used to predict the binding modes and affinities of this compound derivatives. nih.gov This information can guide the rational design of more potent and selective inhibitors or agonists.

Quantitative Structure-Activity Relationship (QSAR) Studies: By developing QSAR models, it is possible to establish a mathematical relationship between the structural features of a series of this compound analogs and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds.

Materials Science Modeling: Computational methods can be employed to predict the properties of materials derived from nicotinate scaffolds. For example, density functional theory (DFT) can be used to calculate the electronic and energetic properties of potential high-energy materials. researchgate.net

| Computational Approach | Application in Research |

| ADME/Tox Prediction | Early assessment of drug-likeness and safety. |

| Molecular Docking/Dynamics | Understanding ligand-protein interactions and guiding lead optimization. nih.gov |

| QSAR | Predicting biological activity and guiding the design of new analogs. nih.gov |

| DFT Calculations | Predicting the properties of novel materials. researchgate.net |

Q & A

Q. How can interdisciplinary teams design collaborative studies on this compound’s applications in medicinal chemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.